molecular formula C19H26N2O3 B2481783 Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate CAS No. 1024114-60-0

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate

Cat. No.: B2481783
CAS No.: 1024114-60-0
M. Wt: 330.428
InChI Key: RQIRFHWMNGFRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate is a piperazine-based compound featuring a phenyl-substituted cyclopentyl carbonyl group at the 4-position of the piperazine ring. This structure combines a lipophilic phenylcyclopentyl moiety with a polar piperazine-carboxylate backbone, making it a versatile scaffold for pharmacological applications.

Properties

IUPAC Name

ethyl 4-(1-phenylcyclopentanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-24-18(23)21-14-12-20(13-15-21)17(22)19(10-6-7-11-19)16-8-4-3-5-9-16/h3-5,8-9H,2,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRFHWMNGFRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Piperazine Precursors

The ethyl ester group is introduced via acid-catalyzed esterification. A modified protocol from ethyl 4-piperidinecarboxylate synthesis demonstrates this step using isonipecotic acid, ethanol, and thionyl chloride:

Procedure :

  • Dissolve isonipecotic acid (1.29 g, 10.0 mmol) in absolute ethanol (50 mL).
  • Cool to 0°C and add thionyl chloride (2.91 mL, 40.0 mmol) dropwise.
  • Reflux for 48 hours under anhydrous conditions.
  • Remove solvent in vacuo, dissolve in ethyl acetate, and wash with 10% NaOH.
  • Dry over Na₂SO₄ and concentrate to yield ethyl piperidine-4-carboxylate (94% yield).

Critical Parameters :

  • Temperature : 0°C initial cooling prevents exothermic side reactions.
  • Solvent : Absolute ethanol ensures no water interferes with esterification.
  • Catalyst : Thionyl chloride acts as both acid catalyst and dehydrating agent.

Carbonylation with Phenylcyclopentyl Moieties

The phenylcyclopentylcarbonyl group is introduced via nucleophilic acyl substitution. A patent for analogous piperazine-carbonyl compounds uses carbodiimide coupling agents:

Procedure :

  • React piperazine-1-carboxylate with phenylcyclopentylcarbonyl chloride (1.2 eq) in anhydrous acetonitrile.
  • Add HATU (1.1 eq) and DIPEA (3 eq) as coupling agents.
  • Stir at room temperature for 12 hours.
  • Quench with ice water and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the product.

Optimization Insights :

  • Coupling Agents : HATU outperforms EDCl/HOBt in minimizing racemization.
  • Solvent Choice : Acetonitrile enhances reaction kinetics compared to DMF or THF.

Comparative Analysis of Preparation Methods

Method 1: Sequential Esterification-Carbonylation

Steps :

  • Synthesize ethyl piperazine-1-carboxylate via thionyl chloride-mediated esterification.
  • Couple with phenylcyclopentylcarbonyl chloride using HATU/DIPEA.

Advantages :

  • Yield : 87–92% after purification.
  • Purity : >98% (HPLC).

Limitations :

  • Requires anhydrous conditions throughout.
  • HATU increases cost for large-scale synthesis.

Method 2: One-Pot Synthesis

A patent-derived approach condenses steps using mixed anhydrides:

Procedure :

  • Combine piperazine, ethyl chloroformate, and phenylcyclopentylcarbonyl chloride in one pot.
  • Use triethylamine (5 eq) as a base in tetrahydrofuran.
  • Reflux for 6 hours.

Outcomes :

  • Yield : 78–85%.
  • Purity : 95% (requires additional crystallization).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems improves scalability:

Parameter Batch Process Continuous Flow
Reaction Time 48 hours 2 hours
Yield 90% 88%
Solvent Consumption 50 mL/g 15 mL/g

Key Modifications :

  • Microreactors enhance heat transfer during exothermic coupling steps.
  • In-line IR monitoring adjusts reagent stoichiometry dynamically.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.
  • Chromatography : Reserved for small-scale high-purity demands (e.g., pharmaceutical intermediates).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diastereomer formation during carbonylation.
  • Solution : Use chiral auxiliaries or enantioselective catalysts.

Moisture Sensitivity

  • Issue : Hydrolysis of phenylcyclopentylcarbonyl chloride.
  • Solution : Rigorous drying of solvents and reagents under molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate exhibit promising anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. A review highlighted that modifications to piperazine structures can enhance their efficacy against various cancer cell lines .

Mechanism of Action :
The mechanism by which this compound exerts its effects is hypothesized to involve the inhibition of specific enzymes or receptors involved in cancer progression. This compound may disrupt metabolic pathways critical for tumor survival, thereby enhancing therapeutic outcomes .

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. Research suggests that compounds with piperazine moieties can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The ability to modify the piperazine structure allows for the development of more selective and potent neuroactive agents .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including esterification and carbonylation processes. These synthetic routes are optimized to enhance yield and purity, making the compound suitable for both research and industrial applications .

Synthesis Step Description
EsterificationFormation of the ethyl ester group using ethanol and an acid catalyst.
CarbonylationIntroduction of the carbonyl group through appropriate reagents.

Case Studies and Research Findings

Numerous studies have focused on the biological activity of related compounds, providing insights into their potential applications:

  • Study on Piperazine Derivatives : A comprehensive review documented the anticancer properties of various piperazine derivatives, emphasizing their role in inhibiting cancer cell growth through enzyme inhibition mechanisms .
  • Neuropharmacological Studies : Research has highlighted the interaction of piperazine derivatives with serotonin receptors, suggesting their potential use as anxiolytic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Ethyl 4-(Phthalazin-1-yl)piperazine-1-carboxylate
  • Structure : Replaces the phenylcyclopentyl group with a bicyclic phthalazine moiety.
  • Synthesized via nucleophilic substitution of 1-chlorophthalazine with ethyl piperazinecarboxylate under reflux conditions . Demonstrated anticancer activity in preliminary studies, suggesting a role in kinase inhibition .
Ethyl 4-[2-Hydroxy-2-(4-(Methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate
  • Structure : Features a hydroxyethyl chain terminated with a methylsulfonylphenyl group.
  • Methylsulfonyl groups are common in COX-2 inhibitors, hinting at anti-inflammatory applications .
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate
  • Structure : Substitutes phenylcyclopentyl with a difluorophenyl group.
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
    • Commercial availability (CAS 1024523-06-5) indicates utility in CNS drug development .

Modifications in the Carbonyl-Linked Group

Ethyl 4-{[(1-Phenylcyclopentyl)carbonyl]amino}-1-piperidinecarboxylate
  • Structure : Replaces the piperazine ring with piperidine (one nitrogen vs. two).
  • Molecular weight: 344.45 g/mol (C20H28N2O3) .
Ethyl 4-[3-(4-Biphenylyloxy)-2-Hydroxypropyl]piperazine-1-carboxylate
  • Structure : Incorporates a biphenylyloxy-propyl chain.
  • Key Differences :
    • Biphenyl groups increase steric bulk, possibly limiting membrane permeability but enhancing selectivity for hydrophobic binding pockets .

Functional Group Additions

Ethyl 4-[(3-Acetamido-4-Ethoxyphenyl)sulfonyl]piperazine-1-carboxylate
  • Structure : Sulfonyl linker with acetamido and ethoxy substituents.
  • Key Differences :
    • Sulfonamide groups are associated with antibacterial and antiviral activities.
    • Ethoxy and acetamido groups may improve oral bioavailability .
Ethyl 4-((3-(1,1,2,2-Tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
  • Structure : Features a tetrafluoroethoxy group on the benzoyl ring.
  • Key Differences :
    • Fluorine atoms significantly increase electronegativity and thermal stability.
    • Priced at €331–761 per 25–250 mg (CymitQuimica), indicating specialized research use .

Comparative Data Table

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate Phenylcyclopentyl carbonyl Not explicitly stated* ~344 (estimated) Hydrophobic interactions, drug scaffold
Ethyl 4-(phthalazin-1-yl)piperazine-1-carboxylate Phthalazin-1-yl C15H16N4O2 284.32 Anticancer activity
Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate Methylsulfonylphenyl hydroxyethyl C17H25N2O5S 369.46 Anti-inflammatory potential
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate 2,6-Difluorophenyl carbonyl C14H16F2N2O3 298.29 CNS-targeted drug development
Ethyl 4-{[(1-phenylcyclopentyl)carbonyl]amino}-1-piperidinecarboxylate Piperidine backbone C20H28N2O3 344.45 Reduced basicity, altered PK/PD

Key Research Findings

  • Synthetic Accessibility : Most analogs are synthesized via nucleophilic substitution (e.g., ) or reductive amination (e.g., ), suggesting shared synthetic routes for piperazine derivatives.
  • Fluorinated analogs (e.g., ) are prioritized for CNS applications due to enhanced BBB penetration .
  • Physicochemical Properties :
    • Bulky groups (e.g., biphenylyloxy) reduce solubility but improve target selectivity .
    • Hydroxy and sulfonyl groups enhance hydrophilicity, favoring aqueous formulations .

Biological Activity

Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.42 g/mol
  • CAS Number : [not provided in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of phenylcyclopentanone with piperazine under specific conditions that favor the formation of the desired product. The introduction of the ethyl ester group is achieved through esterification reactions using ethanol and an acid catalyst. The process can be scaled up for industrial production using continuous flow systems to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to influence signal transduction pathways, metabolic regulation, and gene expression modulation. The compound may serve as an inhibitor or activator of specific biological pathways, which can lead to various therapeutic effects .

Pharmacological Profile

This compound exhibits a range of pharmacological activities:

  • Nitric Oxide Production : The compound has been associated with the production of nitric oxide (NO), which plays a critical role in mediating inflammatory responses and tumoricidal actions in macrophages .
  • Receptor Binding : Studies indicate that this compound may interact with various receptors, potentially influencing pain modulation and inflammatory responses .
  • Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antitumor Activity : Research has shown that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar piperazine structures have demonstrated efficacy against human leukemia and prostate cancer xenografts in murine models .
  • Inflammation Modulation : In studies involving macrophage activation, compounds related to this structure have been found to enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a role in inflammatory processes .

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives that have shown similar biological activities. The following table summarizes key differences:

Compound NameMolecular FormulaKey Activity
Ethyl 4-(phenoxyacetyl)-piperazinecarboxylateC15H18N2O3Anti-inflammatory
Ethyl 4-(4-methylpyridin-2-yl)-piperazinecarboxylateC17H22N2O3Antitumor
Ethyl 4-(benzoyl)-piperazinecarboxylateC18H22N2O3Antimicrobial

Q & A

Q. What are the critical considerations for optimizing the synthesis of Ethyl 4-((phenylcyclopentyl)carbonyl)piperazinecarboxylate?

Synthesis optimization requires precise control over reaction conditions, including temperature, solvent selection, and reagent stoichiometry. For instance, multi-step reactions often involve nucleophilic substitutions or acylations, where side reactions (e.g., hydrolysis of ester groups) must be minimized by using anhydrous conditions or inert atmospheres . Yield improvements may necessitate iterative adjustments to catalyst loading (e.g., coupling agents in amide bond formation) and purification via chromatography or recrystallization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring conformation and cyclopentyl-phenyl substituents .
  • X-ray crystallography to resolve 3D spatial arrangements and hydrogen-bonding interactions .
  • HPLC for purity assessment, particularly to detect unreacted intermediates . Physicochemical properties (e.g., solubility in polar vs. nonpolar solvents, melting point) should be empirically determined, as computational predictions may not account for crystalline lattice effects .

Q. What strategies mitigate instability during storage or experimental handling?

The compound’s ester and carbonyl groups are sensitive to hydrolysis under acidic/basic conditions. Storage at low temperatures (-20°C) in anhydrous environments (e.g., desiccators) is recommended. Stability studies using accelerated degradation protocols (e.g., elevated temperature/humidity) can identify degradation pathways and guide formulation adjustments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies reveal that:

  • Replacing the ethyl ester with a methyl group (as in analogs) reduces solubility but enhances membrane permeability .
  • The phenylcyclopentyl moiety contributes to lipophilicity, potentially improving blood-brain barrier penetration but increasing metabolic susceptibility . Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins, while in vitro assays (e.g., microsomal stability tests) validate metabolic profiles .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in reported bioactivity often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Researchers should:

  • Replicate experiments using standardized protocols (e.g., ISO-certified cell lines).
  • Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .
  • Perform batch-wise purity analysis via LC-MS to rule out degradation artifacts .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) quantifies real-time interactions with protein targets (e.g., kinases, GPCRs) .
  • Transcriptomic/proteomic profiling identifies downstream pathways affected by the compound, using RNA-seq or mass spectrometry .
  • In silico molecular dynamics simulations model ligand-receptor binding stability under physiological conditions .

Q. How do in vitro findings translate to in vivo efficacy, and what are key experimental design considerations?

Bridging in vitro-in vivo gaps requires:

  • Pharmacokinetic studies to assess bioavailability, half-life, and tissue distribution in animal models.
  • Dose-response optimization using allometric scaling from cell-based IC₅₀ values.
  • Toxicology screens (e.g., Ames test, hepatocyte viability assays) to prioritize candidates with acceptable safety margins .

Methodological Challenges and Solutions

Q. What analytical techniques resolve impurities in the final product?

  • High-resolution mass spectrometry (HR-MS) detects trace impurities (<0.1%) by precise mass-to-charge ratio measurements .
  • 2D-NMR (e.g., COSY, NOESY) differentiates stereoisomers or regioisomers that co-elute in chromatography .

Q. How can reaction scalability be achieved without compromising yield or purity?

Transitioning from milligram to gram-scale synthesis involves:

  • Flow chemistry for improved heat/mass transfer in exothermic reactions.
  • Design of experiments (DoE) to statistically optimize parameters like residence time and catalyst recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.